3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, a phenyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-phenylpyrimidine with ethylamine, followed by sulfonylation with phenylsulfonyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine: Shares the pyrimidine ring but lacks the sulfonyl group.
Phenylsulfonyl Chloride: Contains the sulfonyl group but lacks the pyrimidine ring.
N-(2-Phenylethyl)propanamide: Similar structure but without the pyrimidine and sulfonyl groups.
Uniqueness
3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide is unique due to its combination of a pyrimidine ring, a phenyl group, and a sulfonyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(12-14-28(26,27)19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGFEFYQDVKDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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